molecular formula C24H23Cl4NO4 B12477543 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl decanoate

3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl decanoate

Cat. No.: B12477543
M. Wt: 531.2 g/mol
InChI Key: CSRWIURPXPPRFQ-UHFFFAOYSA-N
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Description

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl decanoate is a synthetic organic compound characterized by its complex structure, which includes a tetrachlorinated isoindoline dione moiety attached to a phenyl decanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl decanoate typically involves multiple steps:

    Formation of the Isoindoline Dione Core: The initial step involves the chlorination of phthalic anhydride to produce 4,5,6,7-tetrachlorophthalic anhydride. This is followed by the reaction with ammonia to form 4,5,6,7-tetrachloroisoindoline-1,3-dione.

    Attachment of the Phenyl Group: The tetrachloroisoindoline-1,3-dione is then reacted with a phenyl derivative, such as phenyl magnesium bromide, to attach the phenyl group to the isoindoline core.

    Esterification: Finally, the phenyl-substituted isoindoline dione is esterified with decanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce the isoindoline dione moiety.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce dechlorinated derivatives.

Scientific Research Applications

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl decanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl decanoate involves its interaction with specific molecular targets. The compound’s tetrachlorinated isoindoline dione moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrachloro-1,3-dioxoisoindoline-2-yl acetic acid
  • 1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate
  • 3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl hexanoate

Uniqueness

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl decanoate is unique due to its specific ester linkage to decanoic acid, which imparts distinct physicochemical properties. This ester linkage can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C24H23Cl4NO4

Molecular Weight

531.2 g/mol

IUPAC Name

[3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl] decanoate

InChI

InChI=1S/C24H23Cl4NO4/c1-2-3-4-5-6-7-8-12-16(30)33-15-11-9-10-14(13-15)29-23(31)17-18(24(29)32)20(26)22(28)21(27)19(17)25/h9-11,13H,2-8,12H2,1H3

InChI Key

CSRWIURPXPPRFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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